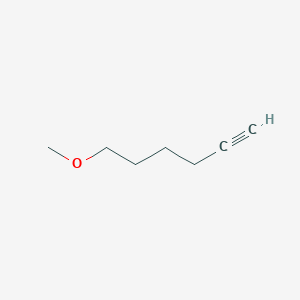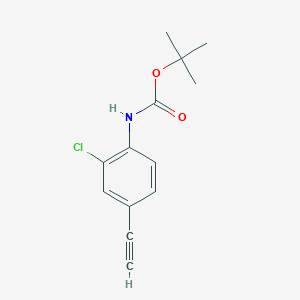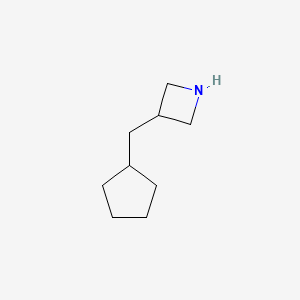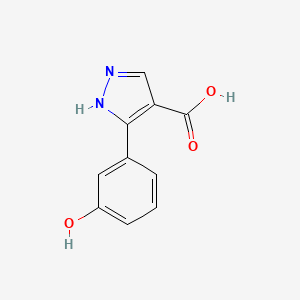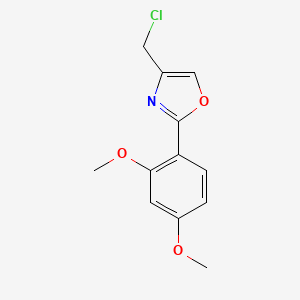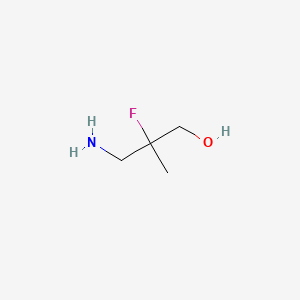
3-Amino-2-fluoro-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H10FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as 2-fluoro-2-methylpropane. This process may include steps such as halogenation, amination, and purification to obtain the final product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 3-Amino-2-fluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluorine atom.
2-Fluoro-2-methyl-1-propanol: Similar structure but lacks the amino group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-2-fluoro-2-methylpropan-1-ol is unique due to the presence of both an amino group and a fluorine atom on the same carbon chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Eigenschaften
Molekularformel |
C4H10FNO |
|---|---|
Molekulargewicht |
107.13 g/mol |
IUPAC-Name |
3-amino-2-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10FNO/c1-4(5,2-6)3-7/h7H,2-3,6H2,1H3 |
InChI-Schlüssel |
WGOOIRAYYQVQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

